molecular formula C20H28N2O4 B11485129 [4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile

[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile

Cat. No.: B11485129
M. Wt: 360.4 g/mol
InChI Key: DTQHIYZOPBPETJ-UHFFFAOYSA-N
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Description

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and functional group modifications, to yield the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)-DECAHYDROISOQUINOLIN-2-YL]ACETONITRILE stands out due to its unique combination of a trimethoxyphenyl group and a decahydroisoquinoline scaffold. This structure imparts distinct bioactivity and potential therapeutic benefits, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile

InChI

InChI=1S/C20H28N2O4/c1-24-16-12-14(13-17(25-2)19(16)26-3)18-15-6-4-5-7-20(15,23)8-10-22(18)11-9-21/h12-13,15,18,23H,4-8,10-11H2,1-3H3

InChI Key

DTQHIYZOPBPETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC#N)O

Origin of Product

United States

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